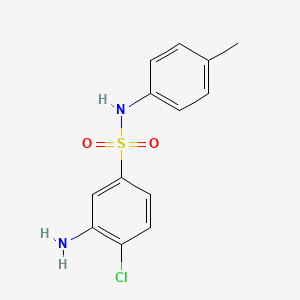

3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide

Descripción

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses a well-defined systematic nomenclature that reflects its complex molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) designation accurately describes the positioning of each functional group within the molecular framework. The compound carries the molecular formula C₁₃H₁₃ClN₂O₂S and exhibits a molecular weight of 296.77 grams per mole.

The systematic identification of this compound includes several recognized synonyms that facilitate its recognition across different chemical databases and literature sources. These alternative designations include 3-amino-4-chloro-N-(p-tolyl)benzenesulfonamide and 3-amino-4-chloro-N-(4-methylphenyl)benzene-1-sulfonamide. The compound has been assigned the CAS registry number 1040348-15-9, which serves as a unique identifier within the Chemical Abstracts Service database.

The structural representation through chemical notation systems provides additional insight into the molecular organization. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound facilitates computational analysis and database searches. Similarly, the International Chemical Identifier (InChI) system offers a standardized method for representing the molecular structure in a machine-readable format.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₂S |

| Molecular Weight | 296.77 g/mol |

| CAS Registry Number | 1040348-15-9 |

| PubChem CID | 29565452 |

| Creation Date | 2009-05-28 |

| Last Modified | 2025-05-24 |

The nomenclature system clearly indicates the presence of three distinct aromatic substitution patterns: the 3-amino and 4-chloro substituents on the primary benzenesulfonamide ring, and the 4-methyl substituent on the N-linked phenyl ring. This systematic approach to naming ensures unambiguous identification of the compound across scientific literature and regulatory databases.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features common to benzenesulfonamide derivatives, with specific conformational preferences influenced by the substituent pattern. Crystal structure analyses of related benzenesulfonamide compounds provide valuable insights into the expected geometric parameters and conformational behavior of this target molecule.

Structural studies of closely related compounds reveal that benzenesulfonamide derivatives typically adopt non-planar conformations due to the tetrahedral geometry around the sulfur atom. The sulfonyl group (SO₂) maintains characteristic bond lengths and angles, with sulfur-oxygen double bonds typically measuring approximately 1.43 Angstroms, as observed in similar compounds. The central sulfur atom exhibits tetrahedral coordination, being bonded to two oxygen atoms, one carbon atom of the benzene ring, and one nitrogen atom of the sulfonamide group.

The conformational analysis reveals that the two aromatic rings in benzenesulfonamide derivatives are generally not coplanar. Crystallographic data from related compounds indicate that phenyl rings connected through the sulfonamide linkage exhibit significant dihedral angles. For instance, in N-(3-chlorophenyl)-4-methylbenzenesulfonamide, the two benzene rings are tilted relative to each other by 73.7 degrees. Similar angular relationships are expected in the target compound due to the comparable substitution patterns and electronic effects.

Table 2: Comparative Geometric Parameters of Related Benzenesulfonamide Derivatives

The presence of the amino group at the 3-position and the chlorine atom at the 4-position on the benzenesulfonamide ring introduces additional electronic effects that influence the overall molecular geometry. The amino group, being an electron-donating substituent, affects the electron density distribution within the aromatic system, while the chlorine atom serves as an electron-withdrawing group. These opposing electronic influences contribute to the stabilization of specific conformational arrangements.

The N-(4-methylphenyl) substituent introduces steric considerations that affect the rotational freedom around the sulfonamide nitrogen. The methyl group at the para position of the N-linked phenyl ring provides minimal steric hindrance but contributes to the overall lipophilicity of the molecule. The conformational preferences around the sulfonamide nitrogen typically favor arrangements that minimize steric clashes while optimizing electronic interactions.

Comparative Structural Analysis with Related Benzenesulfonamide Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related benzenesulfonamide derivatives that share similar substitution patterns or functional group arrangements. This comparative approach provides insights into structure-activity relationships and aids in understanding the unique features of the target compound.

A series of structurally related compounds demonstrates the diversity within the benzenesulfonamide family and highlights the impact of different substituent combinations on molecular properties. The compound 3-amino-4-chloro-N-phenylbenzenesulfonamide represents the unsubstituted N-phenyl analog, with a molecular weight of 282.75 grams per mole. This comparison reveals the contribution of the 4-methyl group to the overall molecular weight, adding approximately 14 mass units to the target compound.

Table 3: Structural Comparison of Related Benzenesulfonamide Derivatives

The presence of both amino and chloro substituents on the benzene ring represents a common structural motif within this chemical series. The 3-amino-4-chlorobenzenesulfonamide core structure, with a molecular weight of 206.65 grams per mole, serves as the fundamental building block. The addition of various N-aryl substituents increases the molecular complexity and influences the physicochemical properties.

Crystallographic analyses of related compounds reveal consistent patterns in hydrogen bonding interactions and crystal packing arrangements. Studies of N-(3-chlorophenyl)-4-methylbenzenesulfonamide demonstrate that molecules are connected through intermolecular N-H···O hydrogen bonds, forming dimeric structures in the solid state. These hydrogen bonding patterns are expected to be present in the target compound due to the availability of both hydrogen bond donors (N-H and NH₂ groups) and acceptors (sulfonyl oxygen atoms).

The electronic effects of different substituent combinations significantly influence the molecular properties and potential biological activities. Research on benzenesulfonamide derivatives has demonstrated that compounds with similar substitution patterns exhibit distinct pharmacological profiles. The combination of electron-donating amino groups and electron-withdrawing chloro substituents creates a unique electronic environment that may contribute to specific binding interactions with biological targets.

Table 4: Electronic and Physicochemical Property Comparison

| Compound Feature | Target Compound | Related Analogs | Impact on Properties |

|---|---|---|---|

| 3-Amino substituent | Present | Variable | Electron donation, H-bonding |

| 4-Chloro substituent | Present | Variable | Electron withdrawal, lipophilicity |

| N-(4-methylphenyl) | Present | Various N-aryl groups | Steric bulk, lipophilicity |

| Overall polarity | Moderate | Variable | Solubility, membrane permeability |

The structural diversity within the benzenesulfonamide family allows for systematic structure-activity relationship studies. Compounds featuring the 3-amino-4-chloro substitution pattern on the benzenesulfonamide ring have been investigated for various biological activities, including enzyme inhibition and antimicrobial properties. The specific N-(4-methylphenyl) substitution in the target compound provides a unique combination of electronic and steric effects that distinguish it from other family members.

Computational studies and molecular modeling approaches have been applied to benzenesulfonamide derivatives to predict their three-dimensional structures and interaction profiles. These investigations reveal that the conformational flexibility around the sulfonamide linkage allows for multiple low-energy conformations, which may be important for biological activity. The target compound is expected to exhibit similar conformational behavior based on its structural similarity to well-characterized analogs.

Propiedades

IUPAC Name |

3-amino-4-chloro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-2-4-10(5-3-9)16-19(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVOVKXSMJYJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by an amino group, a chloro substituent, and a sulfonamide functional group, which contribute to its pharmacological properties. Research indicates that it may exhibit significant antimicrobial and anticancer effects, making it a candidate for further development in therapeutic applications.

- Molecular Formula : C13H12ClN2O2S

- Molar Mass : Approximately 317.19 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts vital biochemical pathways in microorganisms and cancer cells, leading to antimicrobial and anticancer effects. The sulfonamide group can mimic para-aminobenzoic acid (PABA), essential for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays indicate that the compound exhibits bacteriostatic activity at concentrations lower than those that cause hemolysis in red blood cells .

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against biofilm formation |

| Escherichia coli | 16 µg/mL | Bacteriostatic at low concentrations |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 7.87 to 62.84 µg/mL across different cell lines .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| HeLa | <10 | High |

| MCF-7 | 11.20 - 93.46 | Moderate to High |

| SKOV-3 | 7.87 - 70.53 | High |

Case Studies

- In Vitro Study on Staphylococci : A study evaluated the efficacy of various sulfonamide derivatives against clinical strains of Staphylococcus aureus. The results indicated that compounds similar to this compound significantly inhibited biofilm formation at concentrations of 2 × MIC and above .

- Cytotoxicity on Cancer Cells : Research on the cytotoxic effects of this compound revealed that it induced apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells, indicating enhanced late-stage apoptosis compared to control groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Properties

The compound has been studied for its potential as an antibacterial agent. Sulfonamides, including this compound, inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for nucleic acid production in bacteria. Research indicates that 3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide may exhibit significant antibacterial activity against various strains, similar to other known sulfonamides.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts the synthesis of folic acid, leading to impaired bacterial growth and replication. Further studies are required to establish its efficacy against specific bacterial strains and to elucidate the exact binding interactions with target enzymes.

Anticancer Activity

In Vitro Studies

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Induction of Apoptosis

One of the notable findings is the compound's ability to induce apoptosis in cancer cells. For instance, treatment with this sulfonamide resulted in a marked increase in annexin V-FITC positive cells, indicating late-stage apoptosis. This effect was observed in breast cancer cell lines, where the compound caused a substantial increase in apoptotic cell populations compared to controls .

Binding Affinity and Enzyme Inhibition

Interaction studies involving this compound often focus on its binding affinity for target enzymes or receptors. Techniques such as molecular docking and enzyme kinetics are used to assess how well this compound binds to specific biological targets. These studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic potential of this sulfonamide .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Variations

The biological activity of sulfonamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Pharmacological Activity and Mechanisms

- Celecoxib : The 1,5-diarylpyrazole moiety in celecoxib enables selective COX-2 inhibition, reducing prostaglandin synthesis. Its trifluoromethyl and 4-methylphenyl groups enhance binding affinity .

- MP-A08: The dual SphK1/2 inhibition is attributed to its extended aromatic system and sulfonamide-iminomethyl substituents, which occupy the ATP-binding pocket .

- Antiparasitic Sulfonamides () : Pyrazole-hydrazone derivatives (e.g., Compound 12) exhibit IC₅₀ values <10 μM against Plasmodium berghei, likely due to interactions with parasitic enzymes or DNA .

Key Research Findings and Data Gaps

Therapeutic Potential: Celecoxib’s success underscores the importance of diaryl heterocycles in sulfonamides, suggesting the target compound could be optimized for COX-2 or antiparasitic activity .

Unresolved Questions: No crystallographic or solubility data are available for the target compound, limiting mechanistic understanding. Structure-activity relationship (SAR) studies are needed .

Métodos De Preparación

Starting Materials and Initial Condensation

A common approach utilizes 3-nitro-4-chlorobenzoic acid as the starting material. The acid is first activated using a coupling agent such as N,N'-diisopropylcarbodiimide (N,N'-DIC) in the presence of a condensation activator like 1-hydroxybenzotriazole (HOBt). This step forms an unstable addition intermediate that converts into a corresponding ester (3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester) under mild conditions at room temperature with stirring for 2–3 hours.

Amide Formation via Aniline Addition

Next, 4-methyl aniline (p-toluidine) is added dropwise to the reaction mixture at a controlled rate (around 10 mL/min) under insulated conditions. This nucleophilic substitution reaction proceeds over 3–5 hours, monitored by thin layer chromatography (TLC) to track the formation of 3-nitro-4-chloro-N-(4-methylphenyl)benzamide.

Reduction of Nitro Group to Amino Group

The critical step is the reduction of the nitro group to the amino group. This is typically achieved by adding zinc metal powder and sodium hydroxide solution (0.1 mol/L) to the reaction mixture. The reaction is carried out at elevated temperatures (70–80 °C) for 2–3 hours under stirring. This converts the nitro amide intermediate into the target 3-amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide.

Purification and Isolation

After completion, the reaction mixture is filtered to remove zinc residues. The filtrate is diluted with deionized water and subjected to liquid-liquid extraction using a separatory funnel with solvents such as petroleum ether and ethyl acetate in a 1:10 volume ratio. The organic phase is then purified by column chromatography using the same solvent mixture. Finally, the solvent is removed by vacuum distillation to yield a light gray solid product.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Quantity Range | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ester formation | 3-nitro-4-chlorobenzoic acid, N,N'-DIC, HOBt | 10–14 g acid, 40–50 mL DIC, 5–10 mL HOBt | 2–3 | Room temperature | - |

| Amide formation | 4-methyl aniline (p-toluidine) | 40–50 mL | 3–5 | Room temperature | - |

| Nitro reduction | Zinc powder, 0.1 mol/L NaOH | 1–2 g Zn, 40–50 mL NaOH | 2–3 | 70–80 | >95% (reported) |

| Purification | Petroleum ether:ethyl acetate (1:10) | - | - | - | - |

The overall synthetic process is reported to achieve yields exceeding 95%, with a simplified operation and reduced reaction steps compared to earlier methods.

Alternative Synthetic Approaches

Other methods in the literature for related sulfonamide compounds involve:

- Reaction of substituted sulfonyl chlorides with amines in the presence of bases like triethylamine in solvents such as dichloromethane, followed by reduction steps using iron powder and ammonium salts.

- Direct synthesis from 4-methylbenzenesulfonyl chloride and substituted amines, followed by characterization and purification.

However, the method involving the ester intermediate and zinc reduction offers advantages in yield and operational simplicity for the target compound.

Summary of Key Research Findings

- The use of N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling agents facilitates efficient ester formation from 3-nitro-4-chlorobenzoic acid.

- Controlled addition of 4-methyl aniline ensures high purity of the amide intermediate.

- Zinc-mediated reduction in alkaline medium at moderate temperatures effectively converts the nitro group to an amino group with high yield.

- Purification by liquid-liquid extraction and chromatographic techniques yields a product suitable for further applications.

- The process reduces total synthesis time and complexity while improving yield to above 95%.

Q & A

What are the common synthetic routes for 3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Basic Answer:

The synthesis typically involves sulfonylation of 4-methylaniline with 3-amino-4-chlorobenzenesulfonyl chloride under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, facilitating nucleophilic substitution . Purification is achieved via recrystallization from ethanol or acetone.

Advanced Considerations:

Optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Solvent choice (e.g., dichloromethane vs. DMF) impacts reaction kinetics and byproduct formation. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures reaction completion .

How can the molecular structure of this compound be validated using crystallographic methods?

Basic Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from DMSO/water, and data collected at 100 K. SHELXL (via SHELX suite) refines the structure, with R-factors < 0.05 indicating high precision .

Advanced Considerations:

For twinned or low-resolution data, SHELXD and SHELXE enable structure solution via dual-space methods. ORTEP-3 visualizes thermal ellipsoids to assess disorder, while PLATON validates geometry (e.g., sulfonamide S–N bond length: 1.63 ± 0.02 Å) .

What analytical techniques are critical for characterizing purity and functional groups in this sulfonamide?

Basic Answer:

- NMR: <sup>1</sup>H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm and NH2 at δ 5.1 ppm.

- FT-IR: Peaks at 1330 cm<sup>-1</sup> (S=O asym) and 1160 cm<sup>-1</sup> (S=O sym) confirm sulfonamide .

Advanced Considerations:

High-resolution mass spectrometry (HRMS) with ESI+ detects [M+H]<sup>+</sup> at m/z 325.0421 (calc. 325.0425). Purity >98% is verified via HPLC (C18 column, 70:30 acetonitrile/water, retention time 6.2 min) .

How does this compound interact with biological targets, and what assays are used to study its inhibitory effects?

Basic Answer:

Sulfonamides often inhibit carbonic anhydrase or dihydropteroate synthase. A basic assay involves UV-Vis monitoring of enzyme activity (e.g., esterase hydrolysis of p-nitrophenyl acetate) at 405 nm .

Advanced Considerations:

Surface plasmon resonance (SPR) quantifies binding affinity (KD = 12 ± 2 µM). Molecular docking (AutoDock Vina) predicts binding poses in the enzyme active site, with ΔG = −8.2 kcal/mol indicating strong interaction .

How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Approach:

- Data Triangulation: Cross-validate NMR, IR, and SCXRD. For example, conflicting NH2 signals in NMR may indicate tautomerism, resolved via variable-temperature studies.

- DFT Calculations: Compare experimental bond lengths/angles (e.g., C–S–O angle = 106°) with B3LYP/6-31G(d) optimized structures .

- Multi-Parametric Refinement: In SHELXL, adjust displacement parameters and occupancy for disordered atoms .

What are the applications of QSAR in optimizing the bioactivity of this sulfonamide?

Advanced Answer:

QSAR models using descriptors like logP (2.1), polar surface area (85 Ų), and H-bond acceptors (4) predict enhanced antimicrobial activity. A 2D-QSAR equation:

suggests lipophilicity is critical. 3D-QSAR (CoMFA) guides substituent placement at the 4-methylphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.